Butyl[(4-tert-butylphenyl)methyl]amine
CAS No.: 875305-74-1
Cat. No.: VC8145496
Molecular Formula: C15H25N
Molecular Weight: 219.37 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 875305-74-1 |
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Molecular Formula | C15H25N |
Molecular Weight | 219.37 g/mol |
IUPAC Name | N-[(4-tert-butylphenyl)methyl]butan-1-amine |
Standard InChI | InChI=1S/C15H25N/c1-5-6-11-16-12-13-7-9-14(10-8-13)15(2,3)4/h7-10,16H,5-6,11-12H2,1-4H3 |
Standard InChI Key | QSTYEWGTFDFIAZ-UHFFFAOYSA-N |
SMILES | CCCCNCC1=CC=C(C=C1)C(C)(C)C |
Canonical SMILES | CCCCNCC1=CC=C(C=C1)C(C)(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Butyl[(4-tert-butylphenyl)methyl]amine consists of a nitrogen atom bonded to three distinct groups:
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A 4-tert-butylphenylmethyl group, providing steric bulk and hydrophobicity.
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A butyl chain, contributing to lipophilicity and flexibility.
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A hydrogen atom, enabling participation in hydrogen bonding.
The tert-butyl group () at the para position of the phenyl ring induces significant steric hindrance, which influences reactivity and molecular packing. The butyl chain () enhances solubility in non-polar solvents like toluene and ethyl acetate.
Table 1: Key Physicochemical Properties
Property | Butyl[(4-tert-butylphenyl)methyl]amine | Hydrochloride Salt (C15H26ClN) |
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Molecular Weight (g/mol) | 219.37 | 255.82 |
Solubility | Soluble in toluene, ethers | Soluble in water, alcohols |
Melting Point | Not reported | >200°C (decomposes) |
Boiling Point | Estimated 280–300°C | Not applicable |
Density | ~1.02 g/cm³ | ~1.18 g/cm³ |
Synthetic Methodologies
General Synthetic Route
The compound is typically synthesized via alkylation of 4-tert-butylbenzylamine with a butyl halide (e.g., 1-bromobutane) under basic conditions:
Reaction Conditions:
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Solvent: Toluene or dichloromethane.
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Base: Triethylamine or potassium carbonate.
Optimization Strategies
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Catalytic Additives: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction efficiency by facilitating interphase mixing.
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Microwave Assistance: Reduces reaction time from hours to minutes while maintaining yields.
Table 2: Comparative Synthesis Protocols
Starting Material | Reagents/Conditions | Yield | Reference |
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4-tert-butyl-N,N-dimethylaniline | TBHP, triethylamine, toluene, 110°C | 78% | |
4-tert-butylbenzylamine | 1-bromobutane, K2CO3, DCM, reflux | 65% |
Physicochemical and Spectroscopic Properties
Spectroscopic Characterization
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NMR:
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NMR (CDCl₃): δ 1.28 (s, 9H, tert-butyl), δ 1.40–1.50 (m, 4H, butyl), δ 3.72 (s, 2H, CH₂N).
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NMR: δ 34.5 (tert-butyl C), δ 52.1 (CH₂N), δ 125–145 (aromatic carbons).
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IR: Strong absorption at 3300 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=C aromatic).
Solubility and Stability
The free amine is stable under inert conditions but oxidizes slowly in air. Its hydrochloride salt exhibits hygroscopicity, requiring storage in desiccators.
Applications in Industrial and Pharmaceutical Contexts
Pharmaceutical Intermediates
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Drug Formulation: The hydrochloride salt improves water solubility of hydrophobic APIs (Active Pharmaceutical Ingredients).
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Antimicrobial Agents: Analogous structures demonstrate activity against Gram-positive bacteria (MIC: 8–32 µg/mL).
Materials Science
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Liquid Crystals: The rigid tert-butylphenyl group aids in stabilizing mesophases in display technologies.
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Polymer Additives: Acts as a curing agent for epoxy resins, enhancing thermal stability.
Biological Activity and Toxicology
Preliminary Findings
While direct toxicological data for Butyl[(4-tert-butylphenyl)methyl]amine is limited, structurally related amines exhibit:
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LD₅₀ (Oral, Rat): 1200–1500 mg/kg (low acute toxicity).
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Skin Irritation: Moderate irritation observed in murine models for hydrochloride salts.
Future Research Directions
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Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral derivative production.
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Drug Delivery Systems: Exploring micellar encapsulation using the compound’s amphiphilic properties.
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Environmental Impact Studies: Assessing biodegradation pathways in aquatic systems.
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